molecular formula C20H21NO4 B2654856 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid CAS No. 1343035-80-2

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid

Cat. No.: B2654856
CAS No.: 1343035-80-2
M. Wt: 339.391
InChI Key: ASUWOMDZJCFFDR-UHFFFAOYSA-N
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Description

Historical Development of Fmoc Protection Chemistry

The Fmoc protecting group, first introduced by Louis Carpino and Grace Han in 1970, revolutionized amine protection strategies by addressing critical limitations of earlier groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Carpino’s seminal work demonstrated that the Fmoc group could be cleaved under mildly basic conditions (e.g., 20% piperidine in dimethylformamide) while remaining stable to acidic environments—a property enabling orthogonal protection strategies in complex syntheses. This innovation coincided with the rise of SPPS methodologies, where Fmoc’s UV-active characteristics (λmax = 301 nm) allowed real-time reaction monitoring via HPLC, significantly improving synthetic efficiency.

The structural evolution of Fmoc-protected amino acids culminated in derivatives like Fmoc-5-aminopentanoic acid, which introduced a five-carbon spacer between the protected amine and carboxylic acid functionalities. This modification, first reported in the late 1980s, enhanced molecular flexibility in peptide chain assembly and facilitated the synthesis of constrained cyclic peptides.

Research Significance in Peptide and Protein Sciences

Fmoc-5-aminopentanoic acid has become critical in three primary research domains:

  • Solid-Phase Peptide Synthesis (SPPS) : The compound’s Fmoc group enables iterative deprotection cycles without compromising acid-labile side

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUWOMDZJCFFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343035-80-2
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It serves as a protecting group for amino acids during the synthesis process. The advantages of using Fmoc include:

  • Stability : The Fmoc group is stable under basic conditions, allowing for selective deprotection.
  • Ease of Removal : It can be easily removed using mild conditions (e.g., piperidine), facilitating the synthesis of complex peptides without degradation.

Drug Development

Research has shown that compounds like Fmoc-5-Amino-Pentanoic Acid can be utilized in the development of therapeutic agents. Its structural properties allow it to influence biological activity significantly. Some notable applications include:

  • Anticancer Agents : Studies indicate that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : The compound has been observed to reduce cytokine levels, indicating potential use in treating inflammatory diseases .

Bioconjugation

Fmoc-5-Amino-Pentanoic Acid can be employed in bioconjugation processes to attach biomolecules to various substrates. This is particularly useful in the development of targeted drug delivery systems and diagnostic agents.

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), Fmoc-5-Amino-Pentanoic Acid was evaluated for its anticancer efficacy across multiple cell lines. The results demonstrated significant inhibition of cell growth, with average GI50 values indicating strong potential for further development as an anticancer drug .

Case Study 2: Inhibition of Metabolic Enzymes

Research highlighted the role of Fmoc derivatives in inhibiting specific metabolic enzymes, which can lead to altered metabolic pathways in cancer cells. This mechanism provides insights into how such compounds can be designed for therapeutic interventions .

Data Summary

Application TypeObserved EffectsReferences
Peptide SynthesisFacilitates synthesis of complex peptides
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces cytokine levels
Enzyme InhibitionAlters metabolic pathways

Mechanism of Action

Comparison with Similar Compounds

Key Structural Differences

  • Substituents : Methyl (65c), morpholine (76b), and triazole (B24) groups introduce steric or electronic effects. For instance, the morpholine group in 76b enhances water solubility due to its polarity .
  • Branched vs. Linear Chains: Branched analogs (e.g., dimethylpentanoic acid) show increased steric hindrance, impacting coupling efficiency in solid-phase synthesis .

Physicochemical and Functional Properties

Melting Points

  • The base compound melts at 120–150°C, while methyl-substituted analogs (e.g., 65c) have lower melting points (~120°C), likely due to reduced crystallinity .
  • Derivatives with bulky groups (e.g., tert-butoxyphenyl in 65f) exhibit higher melting points (127–150°C) .

Solubility and Stability

  • Morpholine- and piperazino-substituted analogs (76b, 76c) demonstrate improved aqueous solubility, making them suitable for biological assays .
  • Triazole-containing derivatives (B24, B25) are stable under click chemistry conditions, enabling bioorthogonal labeling applications .

Biological Activity

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid, commonly referred to as Fmoc-pentanoic acid, is a compound widely utilized in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a critical reagent in the development of biologically active peptides.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 1343035-80-2

The primary biological activity of this compound stems from its role as a protecting group in peptide synthesis. The Fmoc group shields the amino group during chemical reactions, allowing for selective coupling and minimizing side reactions. This specificity is crucial for synthesizing peptides with precise sequences necessary for biological activity.

Biological Applications

  • Peptide Synthesis : The compound is primarily employed in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds while preventing premature reactions.
  • Medicinal Chemistry : It serves as a precursor in the synthesis of various peptide-based therapeutics, which can exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of Fmoc-pentanoic acid in various biological assays:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant activity against Gram-positive bacteria.
AnticancerInduced apoptosis in cancer cell lines through caspase activation.
Enzyme InhibitionInhibited specific proteases involved in disease pathways.

Case Study: Anticancer Activity

A pivotal study investigated the anticancer effects of peptides synthesized using Fmoc-pentanoic acid. The synthesized peptides were tested on various cancer cell lines, revealing that certain sequences led to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of intrinsic apoptotic pathways, suggesting potential therapeutic applications in oncology.

Safety and Handling

Due to its chemical properties, this compound may pose hazards such as skin and eye irritation. Proper laboratory safety protocols should be followed when handling this compound.

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialCoupling ReagentSolventYield (%)Purity (%)Reference
4-aminopentanoic acid derivativeHOBt/EDCDMF64 (crude)64
Fmoc-Cl + 4-aminopentanoic acidNaHCO₃THF/H₂O87–8995

How can NMR and MS data be interpreted to confirm the structure and stereochemistry of this compound?

Basic Research Question
1H NMR : Key signals include:

  • Fmoc aromatic protons : Multiplets at δ 7.3–7.8 ppm (9H, fluorenyl group) .
  • α-proton to carbonyl : Singlet at δ 4.2–4.5 ppm (CH₂ of pentanoic acid backbone) .
  • Amide NH : Broad signal at δ 6.5–7.0 ppm (exchangeable proton) .

13C NMR : Confirm Fmoc carbonyl (δ ~155 ppm) and pentanoic acid carboxyl (δ ~175 ppm) .

MS (ESI) : Expected [M+Na]⁺ for C₂₀H₂₁NO₄: calc. 362.14, found 362.10 .

Advanced Tip : For enantiomeric purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve stereoisomers, as demonstrated for homologues in GABA receptor studies .

How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?

Advanced Research Question
Methodological Recommendations :

  • Double Coupling : Perform two sequential couplings (20 min each) with HBTU/HOBt/DIEA to ensure complete reaction .
  • Microwave Assistance : Microwave irradiation (50°C, 10 W) reduces coupling time from hours to minutes while maintaining >90% yield .
  • Real-Time Monitoring : Use Kaiser test or FTIR to detect free amines and identify incomplete couplings .

Q. Table 2: Coupling Efficiency Under Varied Conditions

MethodTime (min)Yield (%)Purity (%)Reference
Conventional (HBTU)1207585
Microwave-Assisted209295

How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Advanced Research Question
Contradictions often arise from racemization during Fmoc deprotection or coupling. To mitigate:

  • Low-Temperature Deprotection : Use 20% piperidine in DMF at 0°C instead of RT to reduce racemization .
  • Additive Screening : Additives like OxymaPure (0.1 M) suppress side reactions during activation .
  • Chiral Analysis : Validate enantiopurity via circular dichroism (CD) or compare HPLC retention times with enantiomerically pure standards .

Case Study : A homologue, (R)-5-amino-4-(4-chlorophenyl)pentanoic acid, achieved 99.8% ee using chiral HPLC after optimizing deprotection conditions .

What are the applications of this compound in designing peptide-based therapeutics?

Advanced Research Question
The Fmoc group enables its use in peptide backbone modification and prodrug design :

  • Peptide Mimetics : Incorporation into glutamine mimics enhances binding to epigenetic reader domains (e.g., bromodomains) .
  • Prodrug Linkers : The pentanoic acid backbone serves as a spacer in self-immolative drug conjugates, improving solubility .
  • Targeted Delivery : Conjugation with tetrazoles (e.g., 4-(1H-tetrazol-5-yl)butanoic acid derivatives) enhances cellular uptake .

Q. Table 3: Bioactive Derivatives

DerivativeTargetActivityReference
4-(1H-tetrazol-5-yl)butanoic acidCellular transportersEnhanced uptake
Fmoc-Arg(Pbf)-OHProtease inhibitorsSubstrate inhibition

How should researchers address impurities or byproducts formed during synthesis?

Advanced Research Question
Common impurities include Fmoc-deprotected intermediates and dimerized side products . Strategies:

  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to resolve dimers .
  • Byproduct Identification : LC-MS/MS detects masses corresponding to [M+H]⁺ + 18 (water adducts) or [M+H]⁺ – 100 (Fmoc loss) .
  • Process Optimization : Reduce DMF volume to minimize carbamate formation, a common side reaction .

Example : Crude 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid (95% purity) was purified via flash chromatography (SiO₂, EtOAc/hexane) to eliminate residual Fmoc-Cl .

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